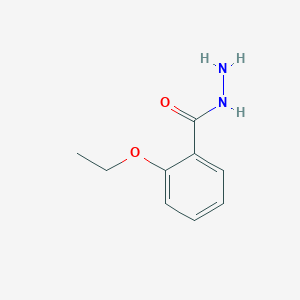

2-Ethoxybenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUENYEZHMRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175226 | |

| Record name | 2-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-13-3 | |

| Record name | 2-Ethoxybenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21018-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxybenzhydrazide: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-Ethoxybenzhydrazide, a member of the versatile benzhydrazide class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, structure, and potential applications, grounded in established scientific principles. While extensive data on this specific molecule is not widely published, this guide synthesizes available information and draws logical inferences from closely related analogues to provide a thorough and practical resource.

Introduction to the Benzhydrazide Scaffold

Benzhydrazides are a class of organic compounds characterized by a benzene ring linked to a hydrazide functional group (-CONHNH₂). This structural motif is a cornerstone in medicinal chemistry, serving as a pharmacophore in numerous clinically significant drugs.[1] The inherent biological activity of the benzhydrazide core is attributed to its ability to form stable chelates with metal ions and its capacity to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1] Notable examples of drugs containing the benzhydrazide scaffold include the antitubercular agent isoniazid and the antidepressant nialamide.[1] The diverse pharmacological activities exhibited by benzhydrazide derivatives, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, underscore the therapeutic potential of this chemical class.[2]

Physicochemical Properties and Structural Elucidation of this compound

This compound, also known as o-ethoxybenzhydrazide, is a derivative of benzoic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 21018-13-3 | [3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | 2-ethoxybenzohydrazide | [1] |

| SMILES | CCOC1=CC=CC=C1C(=O)NN | [1] |

| LogP (calculated) | 0.689 | [4] |

| Log of Water Solubility (calculated) | -2.36 mol/L | [4] |

Structural Features

The structure of this compound features a benzene ring substituted with an ethoxy group at the ortho position relative to the benzhydrazide moiety.

References

2-Ethoxybenzhydrazide (CAS: 21018-13-3): A Technical Guide for Drug Discovery Professionals

Introduction

2-Ethoxybenzhydrazide, a derivative of benzoic acid, belongs to the versatile class of hydrazide compounds. Hydrazides and their derivatives, such as hydrazones, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] These compounds have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3] The core structure of benzhydrazide serves as a valuable pharmacophore, or lead compound, for the development of novel therapeutics.[1] This guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and potential applications in drug discovery and development.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Unit | Source |

| Molecular Formula | C9H12N2O2 | Cheméo[4], PubChem[5] | |

| Molecular Weight | 180.20 | g/mol | Cheméo[4], PubChem[5] |

| Melting Point | 62-64 | °C | CookeChem[6] |

| pKa | 12.46±0.10 | CookeChem[6] | |

| LogP (Octanol/Water Partition Coefficient) | 0.689 | Cheméo[4] | |

| Water Solubility (log10WS) | -2.36 | mol/l | Cheméo[4] |

| IUPAC Name | 2-ethoxybenzohydrazide | PubChem[5] | |

| CAS Number | 21018-13-3 | PubChem[5] | |

| Synonyms | o-Ethoxy benzhydrazide, 2-ethoxybenzoyl hydrazine | ChemicalBook[7], PubChem[5] |

Synthesis of this compound

The synthesis of hydrazides is a well-established process in organic chemistry. The most common method involves the reaction of an ester with hydrazine hydrate.[8][9][10] This nucleophilic substitution reaction, known as hydrazinolysis, effectively replaces the alkoxy group of the ester with the hydrazine moiety to form the corresponding hydrazide.[11]

General Synthesis Protocol: Ester Hydrazinolysis

This protocol outlines the synthesis of this compound from its corresponding ester, ethyl 2-ethoxybenzoate.

Step 1: Reaction Setup

-

In a round-bottom flask, combine ethyl 2-ethoxybenzoate (1 equivalent) with an excess of hydrazine hydrate (typically 1.2-2 equivalents).

-

Use absolute ethanol as a solvent to dissolve the reactants.[11]

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 75-80°C) for a period of 2 to 6 hours.[1][10] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Step 3: Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution as a white solid.[1]

-

Filter the precipitate and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The benzhydrazide scaffold is a key structural motif in a variety of compounds with demonstrated biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

As a Precursor for Biologically Active Hydrazones

Hydrazides are important intermediates for the synthesis of hydrazones, which are formed by the condensation reaction of a hydrazide with an aldehyde or ketone.[9] Hydrazones have a broad spectrum of pharmacological activities.

Potential Therapeutic Targets for this compound Derivatives:

-

Anticancer Agents: Benzohydrazide derivatives have been investigated as potential anticancer agents. For instance, some derivatives containing dihydropyrazole have shown potent antiproliferative activity against various cancer cell lines and act as EGFR kinase inhibitors.[12] Other studies have explored hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a potential drug target for cancer.[13]

-

Antimicrobial Agents: The benzohydrazide moiety is common in many antitubercular agents.[3] Substituted benzohydrazide derivatives have shown promising activity against bacterial strains like S. aureus and E. coli, as well as fungal strains like A. niger.[3][14]

-

Enzyme Inhibitors: Derivatives of 2-ethoxybenzamide have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity.[15] Additionally, other amide derivatives have been discovered as inhibitors of soluble epoxide hydrolase.[16]

-

Antioxidant and Antiglycation Agents: Benzhydrazide derivatives have been evaluated for their antioxidant properties.[2] Furthermore, related benzoylhydrazones have demonstrated antiglycation activity, which is relevant to the prevention of diabetic complications.[17]

Experimental Workflow for Screening this compound Derivatives

The following workflow outlines a general approach for synthesizing and screening a library of this compound derivatives for a specific biological activity.

Caption: High-level workflow for drug discovery using this compound.

Conclusion

This compound is a readily accessible compound with significant potential as a building block in drug discovery. Its core benzhydrazide structure is a privileged scaffold found in numerous biologically active molecules. By leveraging established synthetic methodologies, researchers can generate diverse libraries of this compound derivatives for screening against a wide array of therapeutic targets. The versatility of the hydrazide functional group allows for the creation of novel hydrazones and other related compounds, paving the way for the development of new and effective treatments for a range of diseases.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound (CAS 21018-13-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C9H12N2O2 | CID 140788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethoxybenzohydrazide , 95% , 21018-13-3 - CookeChem [cookechem.com]

- 7. 21018-13-3 CAS Manufactory [m.chemicalbook.com]

- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 2-Ethoxybenzhydrazide

An In-Depth Technical Guide to 2-Ethoxybenzhydrazide: Properties, Synthesis, and Characterization for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the benzohydrazide scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2] Its synthetic tractability and ability to form key hydrogen bonds make it a cornerstone for developing novel therapeutic agents. This guide focuses on a specific, valuable derivative: this compound. While the initial query may be as fundamental as its molecular weight, a deep understanding of this compound's properties, synthesis, and characterization is paramount for any researcher aiming to leverage its potential.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond simple data recitation to explain the causality behind experimental choices, providing field-proven insights into the handling and application of this compound as a key building block in the drug discovery pipeline.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These values dictate everything from reaction stoichiometry and solvent selection to purification strategy and analytical method development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-ethoxybenzohydrazide | [3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [3][4][5][6] |

| Molecular Weight | 180.20 g/mol | [3][5] |

| CAS Number | 21018-13-3 | [3][4][5] |

| Melting Point | 62-64 °C | [6] |

| pKa (Predicted) | 12.46 ± 0.10 | [6] |

| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [6] |

| Synonyms | o-Ethoxy benzhydrazide, 2-Ethoxybenzoyl hydrazine | [3][4][6] |

Synthesis of this compound: A Validated Protocol

The synthesis of hydrazides from their corresponding esters via reaction with hydrazine hydrate is a fundamental and reliable transformation in organic chemistry.[2][7] While conventional reflux heating is effective, modern microwave-assisted synthesis offers significant advantages in terms of reduced reaction times, improved energy efficiency, and often higher yields, aligning with the principles of green chemistry.[8][9]

The protocol described below is a self-validating system. Its success is not merely the formation of a precipitate but is confirmed through the rigorous purification and subsequent analytical characterization outlined in Section 3.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: To synthesize this compound from methyl 2-ethoxybenzoate with high purity and efficiency.

Materials:

-

Methyl 2-ethoxybenzoate (1 equivalent)

-

Hydrazine hydrate (~99%) (1.2 - 1.5 equivalents)

-

Ethanol (reaction grade)

-

Microwave synthesis reactor

-

Stirred reaction vessel suitable for microwave heating

-

Buchner funnel and filter paper

-

Round-bottom flask for recrystallization

Methodology:

-

Reagent Preparation: In a designated microwave reaction vessel, combine methyl 2-ethoxybenzoate (1.0 eq) with a minimal amount of ethanol sufficient to ensure slurry mobility.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the stirred mixture. Causality Note: A slight excess of hydrazine hydrate ensures the complete conversion of the starting ester.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power of approximately 150-350 W for 5-10 minutes.[8][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. Expertise Note: Microwave heating provides rapid and uniform energy transfer, drastically reducing the multi-hour reflux times required by conventional methods.[2][7]

-

Precipitation and Isolation: After the reaction is complete, cool the vessel to room temperature. A white precipitate of this compound should form. If precipitation is slow, cooling in an ice bath can be beneficial.

-

Filtration: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a round-bottom flask. Add a minimum amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.

-

Final Product Collection: Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum. The result is pure, crystalline this compound, ready for analytical characterization.

Synthesis Workflow Diagram

Caption: Microwave-assisted synthesis workflow for this compound.

Structural Elucidation and Quality Control

The synthesis of a compound is incomplete without rigorous verification of its structure and purity. A multi-technique analytical approach is non-negotiable for ensuring data integrity in research and development. Each technique provides a unique and complementary piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: This is the first-line technique for confirming the presence of key functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide carbonyl), and C-O-C stretching (ethoxy group).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for detailed structural mapping. They provide unambiguous information about the carbon-hydrogen framework, confirming the precise arrangement of the ethoxy group, the aromatic ring protons, and the hydrazide moiety. The integration and splitting patterns in the ¹H NMR spectrum are critical for confirming the ortho-substitution pattern.

-

Mass Spectrometry (MS): This technique directly confirms the molecular weight of the compound. For this compound, a high-resolution mass spectrum (HRMS) will show a molecular ion peak (M+) or protonated molecule ([M+H]+) that corresponds to its calculated exact mass (180.0899 g/mol ).[3] The fragmentation pattern can also provide further structural confirmation.

-

Elemental Analysis (CHN): This quantitative method determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values must align with the theoretical percentages calculated from the molecular formula (C₉H₁₂N₂O₂) to confirm elemental purity.

Analytical Characterization Workflow

Caption: A multi-technique workflow for structural validation.

Relevance in Drug Discovery and Development

The true value of this compound is realized when viewed as a strategic starting material for creating libraries of more complex molecules. The hydrazide functional group is a versatile handle for derivatization, most commonly through condensation with aldehydes or ketones to form hydrazones.[10][11]

The benzohydrazide-hydrazone motif is a well-established pharmacophore with a remarkable spectrum of biological activities, including:

-

Anti-inflammatory and Analgesic Properties [10]

-

Antiprotozoal Activity (e.g., against Entamoeba histolytica)

The 2-ethoxy substitution on the benzene ring is not merely an inert feature. It critically influences the molecule's lipophilicity, steric profile, and metabolic stability. This strategic substitution can enhance membrane permeability and fine-tune binding interactions with target proteins. For instance, research into related 2-ethoxybenzamide derivatives has identified potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity.[12] This demonstrates the direct applicability of the 2-ethoxybenzoyl scaffold in targeting significant human diseases.

Conclusion

This compound, with a molecular weight of 180.20 g/mol , is far more than a simple chemical entity defined by a number. It is a synthetically accessible and highly versatile building block for drug discovery. Its robust synthesis, straightforward characterization, and the proven biological potential of its derivatives make it a compound of significant interest. For researchers and drug development professionals, a comprehensive understanding of its core properties and experimental methodologies is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

References

- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. This compound | C9H12N2O2 | CID 140788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 21018-13-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 21018-13-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethoxybenzhydrazide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethoxybenzhydrazide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is fundamental to its application, formulation, and synthesis. This technical guide provides a detailed examination of the solubility characteristics of this compound (C₉H₁₂N₂O₂), a molecule of interest in medicinal chemistry and organic synthesis. This document delves into the physicochemical properties of this compound, explores the theoretical principles governing its dissolution in organic media, presents representative quantitative solubility data, and furnishes detailed, field-proven protocols for its experimental determination and quantification.

Introduction to this compound and its Solubility

This compound is an aromatic hydrazide derivative. The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for synthesizing a wide array of biologically active compounds.[1] The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in several key processes:

-

Synthesis and Purification: Selecting an appropriate solvent system is paramount for achieving high yields and purity during synthesis and subsequent recrystallization.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the ability to formulate effective dosage forms.[2]

-

Analytical Chemistry: Proper solvent selection is crucial for preparing stock solutions and standards for analytical techniques like chromatography and spectroscopy.

This guide aims to provide the necessary theoretical grounding and practical methodologies to empower researchers in their work with this compound.

Physicochemical Properties of this compound

The solubility of a molecule is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 180.20 g/mol | [3][4] |

| CAS Number | 21018-13-3 | [4][5] |

| Appearance | Solid (predicted) | - |

| Melting Point (Tfus) | 438.21 K (165.06 °C) (Calculated) | [4] |

| logP (Octanol/Water) | 0.689 (Calculated) | [4] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

The structure of this compound features a moderately polar hydrazide group capable of both donating and accepting hydrogen bonds, an aromatic ring, and an ethoxy group. Its calculated logP value of 0.689 suggests a degree of lipophilicity, indicating that it will be more soluble in organic solvents than in water.[4]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given that this compound has hydrogen bond donor (-NHNH₂) and acceptor (C=O, -O-) sites, it is expected to exhibit favorable solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The high polarity of solvents like Dimethyl Sulfoxide (DMSO) often makes them excellent solvents for a wide range of organic compounds.[6][7]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar hydrazide group of this compound will limit its solubility in highly non-polar solvents like hexane.[8]

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and are effective at dissolving a wide range of organic molecules.[9][10]

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Quantitative Solubility Data

| Solvent | Solvent Type | Solubility (mole fraction, x) at 298.15 K (25 °C) | Expected Trend |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.2281 | Very High |

| Acetone | Polar Aprotic | 0.1654 | High |

| 2-Butanone | Polar Aprotic | 0.1502 | High |

| 1,4-Dioxane | Polar Aprotic | 0.1256 | High |

| 2-Propanol | Polar Protic | 0.0435 | Moderate |

| 1-Butanol | Polar Protic | 0.0381 | Moderate |

| 2-Butanol | Polar Protic | 0.0371 | Moderate |

| Ethyl Formate | Polar Aprotic | 0.0345 | Moderate |

| Propyl Acetate | Polar Aprotic | 0.0211 | Low to Moderate |

| Methyl Acetate | Polar Aprotic | 0.0198 | Low to Moderate |

| 1-Pentanol | Polar Protic | 0.0189 | Low to Moderate |

| n-Butyl Acetate | Polar Aprotic | 0.0154 | Low |

Note: Data is for 2-Ethoxybenzamide and serves as a close approximation for this compound.[11]

As a general rule, the solubility of most solid solutes in organic solvents increases with temperature.[11]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that ensures the solution has reached saturation.[12]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., HPLC-grade ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (or water bath)

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Causality Insight: A sufficient equilibration time is critical. If the time is too short, the measured concentration will be less than the true equilibrium solubility, leading to inaccurate results. 72 hours is often used to be certain that equilibrium has been achieved for crystalline compounds.

-

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the excess, undissolved solid to settle, preventing it from clogging the filter in the next step.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial.

-

Self-Validation: Filtration is a critical step to separate the dissolved solute from the solid phase. The use of a 0.45 µm filter is a standard practice to remove any fine particulates that could artificially inflate the measured concentration.

-

-

Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the chosen analytical method. Record all dilution factors meticulously.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 6) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100 g solvent).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and common method for quantifying organic compounds in solution.

Objective: To accurately determine the concentration of this compound in the prepared samples.

Instrumentation and Conditions (Typical):

-

HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by scanning a standard solution of this compound to find its λmax (lambda max), typically in the 250-300 nm range for this type of chromophore.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by dissolving a precisely weighed amount of this compound in the mobile phase.

-

Calibration Curve Construction: Inject each standard in triplicate. Plot the average peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Trustworthiness: A valid calibration curve should have an R² value > 0.999. This ensures a reliable linear relationship between the instrument response and the concentration, which is essential for accurate quantification of the unknown samples.

-

-

Sample Analysis: Inject the diluted unknown samples (from the solubility experiment) in triplicate.

-

Concentration Calculation: Use the average peak area of the unknown samples and the calibration curve equation to calculate the concentration in the diluted samples.

-

Final Solubility Calculation: Use the calculated concentration and the previously recorded dilution factors to determine the original concentration of the saturated solution, which represents the solubility.

Visualization of Solubility Principles

The relationship between the solute, solvent, and resulting solubility can be visualized to better understand the underlying principles.

Caption: Influence of Solvent Properties on the Solubility of this compound.

References

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H12N2O2 | CID 140788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 21018-13-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. environex.net.au [environex.net.au]

- 10. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of 2-Ethoxybenzhydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzhydrazide scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Within this class of compounds, 2-ethoxybenzhydrazide derivatives have emerged as a particularly promising chemotype, demonstrating significant potential in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies.

Introduction: The Versatility of the Hydrazide-Hydrazone Moiety

Hydrazide-hydrazones are a class of organic compounds characterized by the presence of an azometine group (–NH–N=CH–) linked to a carbonyl group. This structural feature is responsible for their diverse pharmacological applications[1][2]. The ability of the hydrazone moiety to form stable complexes with various enzymes and receptors, coupled with the synthetic tractability of the benzhydrazide core, makes these derivatives highly attractive for drug discovery. The 2-ethoxy substitution on the benzene ring can further modulate the physicochemical properties and biological activity of the parent molecule, offering opportunities for fine-tuning therapeutic efficacy and selectivity. Benzohydrazides and their derivatives have been extensively studied and have shown a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects[3][4][5].

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective anticancer agents. This compound derivatives and related hydrazones have demonstrated significant potential in this area, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of hydrazide derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. One key mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis[6][7]. For instance, certain hydrazone derivatives have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in the progression of breast and lung cancer[6][7][8]. Inhibition of MARK4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis[6][7].

Another important target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized as potent EGFR kinase inhibitors, exhibiting significant antiproliferative activity against several cancer cell lines[9].

Furthermore, many hydrazide derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases, which are the executioners of apoptosis[10][11].

Caption: Proposed anticancer mechanisms of this compound derivatives.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment.

| Compound | Cell Line | IC50 (µM) | Reference |

| Hydrazone H4 | MCF-7 (Breast Cancer) | 27.39 | [6][7] |

| Hydrazone H19 | MCF-7 (Breast Cancer) | 34.37 | [6][7] |

| Hydrazone H4 | A549 (Lung Cancer) | 45.24 | [6][7] |

| Hydrazone H19 | A549 (Lung Cancer) | 61.50 | [6][7] |

| Hydrazone 1e | A-549 (Lung Cancer) | 13.39 | [12] |

| Oxadiazole 2l | MDA-MB-231 (Breast Cancer) | 22.73 | [12] |

| Hydrazone 1d | PC-3 (Prostate Cancer) | 9.38 | [12] |

| Benzohydrazide H20 | A549, MCF-7, HeLa, HepG2 | 0.46, 0.29, 0.15, 0.21 | [9] |

| Hydrazide-hydrazone 3j | HepG2 (Liver Cancer) | 37.4 | [11] |

| Hydrazide-hydrazone 3i | HepG2 (Liver Cancer) | 42.4 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a global health crisis, demanding the discovery of new antimicrobial agents. Hydrazide-hydrazone derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.

Mechanism of Action: Disruption of Microbial Integrity

The precise mechanisms of antimicrobial action for hydrazide-hydrazones are not fully elucidated but are thought to involve multiple targets. The lipophilic nature of these compounds may facilitate their transport across microbial cell membranes. Once inside, they can interfere with essential cellular processes, such as enzyme activity, nucleic acid synthesis, and cell wall formation[1][13]. Some studies suggest that the azomethine linkage is crucial for their antimicrobial activity. For certain compounds, inhibition of specific enzymes like DNA gyrase has been proposed as a potential mechanism[13].

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3g | Staphylococcus aureus (ATCC 29213) | 2 | [14] |

| Compound 3b | Candida albicans (ATCC 10231) | 64 | [14] |

| Hydrazide-hydrazone 18 | Staphylococcus aureus MRSA (ATCC 43300) | 3.91 | [15][16] |

| Hydrazide-hydrazone 21 | Staphylococcus aureus (ATCC 6538) | 11 | [1] |

| Compound 21 | Micrococcus luteus | 0.08 | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Benzohydrazide derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory process[17]. By inhibiting COX-2, these derivatives can reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some derivatives may also exert their effects by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[18][19][20].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the acute anti-inflammatory activity of new compounds[21][22].

Workflow:

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing research endeavor. Certain hydrazide derivatives have demonstrated promising anticonvulsant properties.

Mechanism of Action: Modulation of Neuronal Ion Channels

The anticonvulsant activity of many drugs is attributed to their ability to modulate the activity of neuronal ion channels, thereby reducing excessive electrical activity in the brain[23]. For some anticonvulsants, the mechanism involves blocking voltage-gated sodium channels, which limits the repetitive firing of neurons[23]. Other potential mechanisms include the enhancement of GABAergic inhibition, as GABA is the primary inhibitory neurotransmitter in the central nervous system. The exact mechanisms for many hydrazide derivatives are still under investigation, but their structural features suggest potential interactions with these key neuronal targets[24][25].

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

The MES and scPTZ tests are two of the most widely used screening models for identifying potential anticonvulsant drugs[26][27]. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Workflow:

Caption: General workflow for in vivo anticonvulsant screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a straightforward two-step process. The first step is the formation of the this compound core, followed by condensation with various aldehydes or ketones to yield the final hydrazone derivatives. Microwave-assisted synthesis has been shown to be an efficient method, often leading to higher yields and shorter reaction times[28][29].

General Synthetic Scheme:

Caption: General synthetic route for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and epilepsy highlights their potential for further development as therapeutic agents. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their rational design and clinical translation. The synthetic accessibility of the benzhydrazide scaffold, coupled with the potential for diverse functionalization, ensures that this chemical class will remain an active area of investigation in the quest for novel and effective medicines.

References

- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]

- 25. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 26. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 29. chemmethod.com [chemmethod.com]

A Comprehensive Technical Guide to 2-Ethoxybenzhydrazide and Its Analogs: From Synthesis to Therapeutic Potential

This guide provides an in-depth exploration of 2-ethoxybenzhydrazide and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and underlying mechanisms of action, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Versatile Benzhydrazide Scaffold

Benzhydrazides are a class of organic compounds characterized by a benzoic acid hydrazide structure. This scaffold has garnered considerable attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the benzhydrazide moiety allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological profile.

This compound, with its characteristic ethoxy group at the ortho position of the benzene ring, serves as a key building block for the development of novel therapeutic agents. The presence and position of this substituent can significantly influence the compound's physicochemical properties and biological efficacy.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically follows a straightforward and efficient pathway. The foundational this compound can be synthesized from its corresponding ester, ethyl 2-ethoxybenzoate, through hydrazinolysis.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an ester with hydrazine hydrate. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine ethyl 2-ethoxybenzoate (1 equivalent) with an excess of hydrazine hydrate (e.g., 3-5 equivalents) in a suitable solvent such as ethanol.

-

Reaction Conditions:

-

Conventional Method: Reflux the mixture for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Microwave-Assisted Method: Subject the reaction mixture to microwave irradiation (e.g., 150-300 W) for a shorter duration (typically 10-30 minutes), with intermittent stirring.[1]

-

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol or water, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Synthesis of this compound Analogs (Hydrazones)

The hydrazide group of this compound is a versatile handle for the synthesis of a wide array of analogs, most commonly hydrazones. This is typically achieved through a condensation reaction with various aldehydes or ketones.

Experimental Protocol: General Synthesis of this compound Hydrazone Analogs

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone to the solution. A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, the hydrazone product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a suitable solvent, and dry. Recrystallization can be employed for further purification.

Synthesis Workflow Diagram

Caption: General synthetic scheme for this compound and its hydrazone analogs.

Biological Activities of this compound and Its Analogs

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticonvulsant Activity

Several benzhydrazide derivatives have shown promising anticonvulsant properties.[2] The anticonvulsant activity is often evaluated using animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[3][4]

| Compound/Analog | Test Model | Dose | Activity/Efficacy | Reference |

| Reference Drug (Phenytoin) | MES | - | ED50 = 9.5 mg/kg | [2] |

| Reference Drug (Carbamazepine) | MES | - | ED50 = 8.8 mg/kg | [5] |

| Analog 1 (e.g., specific this compound derivative) | MES | 30 mg/kg | Protection against seizures | [3] |

| Analog 2 (e.g., another this compound derivative) | scPTZ | 100 mg/kg | Increased seizure latency | [2] |

Note: The data in this table is illustrative and based on findings for related benzhydrazide structures. Specific quantitative data for a series of this compound analogs would require targeted experimental studies.

Antimicrobial Activity

Hydrazone derivatives of benzhydrazides are well-documented for their antimicrobial effects against a spectrum of bacteria and fungi.[6][7] The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC) values.[6]

| Compound/Analog | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |

| Reference Drug (Ciprofloxacin) | S. aureus | - | 0.5-2 | [8] |

| Reference Drug (Fluconazole) | - | C. albicans | 0.25-1 | [6] |

| Analog 3 (e.g., a 2-ethoxybenzhydrazone) | S. aureus | - | 16-64 | [8] |

| Analog 4 (e.g., another 2-ethoxybenzhydrazone) | E. coli | - | 32-128 | [9] |

| Analog 5 (e.g., a halogenated 2-ethoxybenzhydrazone) | - | C. albicans | 8-32 | [7] |

Note: The data in this table is illustrative. The actual MIC values would depend on the specific analog and the microbial strain tested.

Anticancer Activity

Recent studies have highlighted the potential of benzhydrazide derivatives as anticancer agents.[10][11] Their cytotoxic effects are evaluated against various cancer cell lines using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50).[12]

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Reference Drug (Doxorubicin) | MCF-7 (Breast) | 0.5-2 | [10] |

| Reference Drug (Cisplatin) | A549 (Lung) | 3-10 | [12] |

| Analog 6 (e.g., a dihydropyrazole-containing benzhydrazide) | A549, MCF-7, HeLa, HepG2 | 0.15-0.46 | [10][11] |

| Analog 7 (e.g., a quinoline-containing hydrazide) | SH-SY5Y (Neuroblastoma) | Micromolar potency | [13] |

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the hydrazone linkage.

-

Anticonvulsant Activity: For many anticonvulsant compounds, the presence of an aromatic ring and a proton-accepting group is crucial.[2] Modifications to the phenyl ring of the aldehyde or ketone moiety can modulate the anticonvulsant potency. Electron-withdrawing groups in certain positions of the phenoxy ring have been shown to reduce anticonvulsant activity in some related series.[2]

-

Antimicrobial Activity: The antimicrobial activity of hydrazones is often enhanced by the presence of electron-withdrawing groups on the aromatic rings.[7] For instance, iodinated benzohydrazide-hydrazones have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[7] The presence of a 3,5-diiodosalicylidene scaffold has been linked to enhanced antimicrobial and cytotoxic properties.[7]

-

Anticancer Activity: In the context of anticancer activity, the introduction of specific heterocyclic moieties, such as dihydropyrazole or quinoline, can lead to potent compounds.[10][13] For instance, a benzohydrazide derivative containing a dihydropyrazole and a specific substitution pattern exhibited potent EGFR inhibition and antiproliferative activity.[10][11]

Mechanism of Action

The diverse biological activities of this compound and its analogs stem from their interaction with various molecular targets.

Anticonvulsant Mechanism

The anticonvulsant effects of many antiepileptic drugs are attributed to their ability to modulate neuronal excitability. Key mechanisms include:

-

Blockade of Voltage-Gated Sodium Channels: This is a common mechanism for many anticonvulsants, leading to a reduction in the sustained high-frequency firing of neurons.[14]

-

Modulation of GABAergic Neurotransmission: Enhancement of the inhibitory effects of GABA, either by acting on GABA-A receptors or by affecting GABA metabolism, can suppress seizure activity.[14]

-

Inhibition of Voltage-Gated Calcium Channels: This can reduce neurotransmitter release and dampen neuronal excitability.[15]

Anticonvulsant Mechanism Pathway Diagram

Caption: Plausible anticonvulsant mechanisms of benzhydrazide analogs.

Anticancer Mechanism

The anticancer activity of benzhydrazide derivatives can be mediated through various pathways, including:

-

Inhibition of Receptor Tyrosine Kinases: Some analogs have been shown to inhibit epidermal growth factor receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.[10][11]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling cascades.[12]

-

Cell Cycle Arrest: Benzhydrazide derivatives can halt the cell cycle at different phases (e.g., G1), preventing cancer cell division.[13] Upregulation of cell cycle regulatory proteins like p27kip1 has been observed.[13]

-

Inhibition of Carbonic Anhydrase IX: This enzyme is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer progression. Inhibition of this enzyme is a promising anticancer strategy.[16]

Anticancer Mechanism Pathway Diagram

Caption: Key anticancer mechanisms of benzhydrazide derivatives.

Future Perspectives and Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of therapeutic possibilities. The ease of their synthesis and the potential for diverse structural modifications make them attractive candidates for further drug discovery and development efforts. Future research should focus on:

-

Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models to evaluate the in vivo efficacy, safety, and tolerability of promising lead compounds.

-

Development of Multi-target Agents: Exploring the potential of these compounds to simultaneously modulate multiple targets, which could be beneficial for complex diseases like cancer and epilepsy.

References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 10. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 2-Ethoxybenzhydrazide in the lab

An In-depth Technical Guide: Safety and Handling of 2-Ethoxybenzhydrazide in the Laboratory

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 21018-13-3) is a hydrazide derivative utilized as a research chemical and building block in synthetic chemistry.[] While its specific applications are varied, its structural class—hydrazides—necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. Hydrazide compounds, as a group, are known for their reactivity and potential biological activity, which can translate to occupational health risks if not handled with appropriate care.[2][3][4]

This guide provides a comprehensive overview of the safety and handling procedures for this compound. It is designed to empower laboratory personnel with the technical knowledge and practical steps required to mitigate risks, ensure personal safety, and maintain experimental integrity. The protocols described herein are grounded in established chemical safety principles and specific data available for this compound.

Compound Identification and Key Properties

A foundational aspect of laboratory safety is the accurate identification and understanding of a chemical's physical properties. These characteristics influence storage, handling, and emergency response decisions.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | o-Ethoxy benzhydrazide, 2-ethoxybenzohydrazide | [6][7] |

| CAS Number | 21018-13-3 | [5][7] |

| Molecular Formula | C₉H₁₂N₂O₂ | [5][6][7] |

| Molecular Weight | 180.20 g/mol | [7][8] |

| Appearance | Solid, crystalline powder (typical for related compounds) | [9][10] |

| Melting Point | 62-64 °C | [6] |

| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [6] |

| Storage | Room Temperature, sealed in a dry environment | [6] |

Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these hazards is critical for risk assessment and the selection of appropriate controls.

| GHS Classification | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6][8] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8][11] |

| Precautionary Codes | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338 | [8] |

Elucidation of Primary Hazards

-

Skin and Eye Irritation (H315, H319): Direct contact with the solid compound or its solutions can cause significant irritation, redness, and discomfort to the skin and eyes.[8][11] The causality lies in the chemical's ability to disrupt the cellular integrity of epithelial tissues. Prolonged or repeated contact should be strictly avoided.

-

Respiratory Irritation (H335): Inhalation of airborne dust or aerosols is a primary route of exposure and can lead to irritation of the nose, throat, and lungs, potentially causing coughing and shortness of breath.[8] This underscores the necessity of handling the compound in a well-ventilated area, preferably within a certified chemical fume hood.

Broader Risks of the Hydrazide Class

While specific toxicological data for this compound is limited, the broader class of hydrazines and hydrazides warrants additional caution. Many compounds in this family are associated with:

-

Systemic Toxicity: Exposure can potentially lead to liver and kidney damage.[2]

-

Neurotoxicity: Effects on the central nervous system, such as tremors or seizures, have been observed with other hydrazines.[2][3]

-

Carcinogenicity: The Department of Health and Human Services (DHHS) has determined that related compounds like hydrazine and 1,1-dimethylhydrazine are known or reasonably anticipated to be carcinogens.[2][12] While this does not confirm the carcinogenicity of this compound, it establishes a need for prudent handling to minimize long-term exposure.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to control hazards at the source.

-

Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This prevents the inhalation of dust and contains any potential spills.[10]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[9][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

| PPE Category | Specification | Rationale and Source(s) |

| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and irritation (H315). Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[14] |

| Eye Protection | Chemical safety goggles or safety glasses with side shields. | To prevent serious eye irritation (H319) from splashes or airborne dust.[14][15] |

| Body Protection | A long-sleeved laboratory coat. | To protect skin and personal clothing from contamination.[15] |

| Respiratory Protection | NIOSH-approved respirator with particulate filter. | Required when handling large quantities or when dust generation is unavoidable and cannot be fully contained by a fume hood.[16] |

Standard Operating Procedure for Handling

This protocol provides a self-validating system for the routine handling of this compound.

-

Preparation:

-

Designate a specific area within a chemical fume hood for the handling task.

-

Ensure the work surface is clean and uncluttered.

-

Verify that the eyewash station and safety shower are unobstructed.

-

Don all required PPE as specified in Table 3.

-

-

Weighing and Transfer:

-

Retrieve the container from its storage location.

-

Inside the fume hood, carefully open the container to avoid generating airborne dust.

-

Use a spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Perform this action gently to minimize dust.

-

Securely close the primary container immediately after use.

-

-

Solution Preparation:

-

Add the solvent to the vessel containing the weighed solid.

-

If necessary, stir or sonicate the mixture within the fume hood until the solid is fully dissolved.

-

-

Post-Handling:

-

Clean any contaminated equipment and the work surface within the fume hood.

-

Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste stream.

-

Wash hands thoroughly with soap and water.

-

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][13] The recommended storage condition is at room temperature.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[17] Hydrazides can react exothermically with such materials.

-

Air Sensitivity: Some sources for related compounds recommend storing under an inert atmosphere, such as nitrogen.[13] While not explicitly mandated for this compound, this is a best practice to prevent potential degradation over long-term storage.

Emergency Procedures

Preparedness is key to managing unexpected events like spills or exposures.

Spill Response Protocol

-

Minor Spill (Contained within a fume hood):

-

Alert nearby personnel.

-

Wearing appropriate PPE, decontaminate the area.

-

Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[18]

-

Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Wipe the area with a damp cloth, and place the cloth in the waste container.

-

Report the incident to the lab supervisor.

-

-

Major Spill (Outside of a fume hood or a large quantity):

-

Evacuate the immediate area and alert all personnel.[19]

-

Close the laboratory doors and prevent re-entry.

-

Contact the institution's emergency response team (e.g., Environmental Health & Safety).

-

Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).

-

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [11] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [11][13][18] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek medical attention. | [13][17] |

Safe Handling Workflow Diagram

The following diagram illustrates the complete lifecycle for the safe handling of this compound in a laboratory setting.

References

- 2. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 21018-13-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 21018-13-3 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C9H12N2O2 | CID 140788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. epa.gov [epa.gov]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 17. fishersci.com [fishersci.com]

- 18. safety.fsu.edu [safety.fsu.edu]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Introduction: The Role of 2-Ethoxybenzhydrazide in Modern Synthesis

An In-depth Technical Guide to the Commercial Sourcing of 2-Ethoxybenzhydrazide

This compound (CAS No. 21018-13-3) is a substituted benzohydrazide derivative that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its structure, featuring a reactive hydrazide moiety (-CONHNH₂) and an ethoxy group on the benzene ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. In the context of drug development, benzohydrazide scaffolds are of significant interest due to their prevalence in molecules exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6]

The integrity of any research and development program hinges on the quality of its starting materials. For a precursor like this compound, impurities or batch-to-batch variability can drastically affect reaction yields, introduce downstream purification challenges, and compromise the biological activity and safety profile of the final target molecules. Therefore, a thorough understanding of the commercial supplier landscape and a rigorous approach to material qualification are paramount for researchers, scientists, and drug development professionals. This guide provides a technical framework for navigating the sourcing, qualification, and handling of this compound.

The Commercial Supplier Landscape: A Comparative Analysis